5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

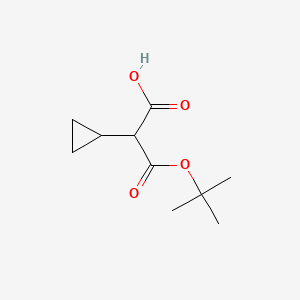

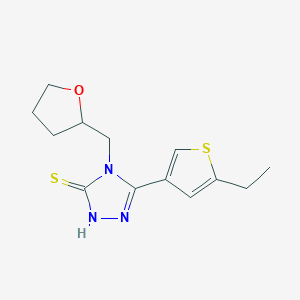

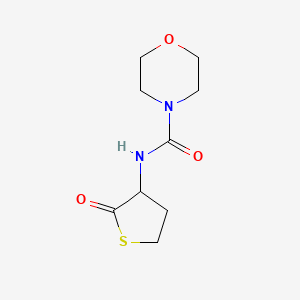

5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, also known as S 95005, is a chemical compound that has caught the attention of researchers due to its potential applications in a wide range of fields, including medicinal, agricultural, and industrial. It is related to the pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like this compound often involves the use of the pyrrolidine ring. This can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This five-membered ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Alpha-Nitro Ketone as Electrophile and Nucleophile : A study by Zhang, Tomizawa, and Casida (2004) presents a novel approach to synthesizing compounds related to 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile. Through intramolecular reactions using alpha-nitro ketone intermediates, they developed probes for Drosophila nicotinic receptors, demonstrating the compound's relevance in neurochemical research (Zhang, Tomizawa, & Casida, 2004).

Herbicidal Activity : Research by Yu et al. (2021) explored N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing excellent herbicidal activity. This study highlights the agricultural applications of nicotinonitrile derivatives in developing new herbicides (Yu et al., 2021).

Antiprotozoal Activity : Ismail et al. (2003) synthesized aza-analogues of furamidine from nicotinonitrile derivatives, demonstrating significant in vitro and in vivo activity against Trypanosoma and P. falciparum. This research points to the compound's potential in developing antiprotozoal drugs (Ismail et al., 2003).

Applications in Material Science and Corrosion Inhibition

Fluorophore-based Nicotinonitriles : A study by Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence, suggesting applications in materials science and possibly in developing optical materials and sensors (Hussein, El Guesmi, & Ahmed, 2019).

Corrosion Inhibition : Fouda et al. (2019) investigated the use of 6-[5-(4-methoxyphenyl) furan-2-yl] nicotinonitrile as a corrosion inhibitor for carbon steel in acidic solutions. Their findings show the compound's efficacy in protecting metal surfaces, highlighting its potential in industrial applications to prevent corrosion (Fouda et al., 2019).

Propriétés

IUPAC Name |

5-chloro-6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-7(4-12)5-13-10(9)14-2-1-8(15)6-14/h3,5,8,15H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPHHYEMBSAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)